3-Methoxy-benzylzinc chloride
CAS No.:
Cat. No.: VC14028097
Molecular Formula: C8H9ClOZn
Molecular Weight: 222.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9ClOZn |
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Molecular Weight | 222.0 g/mol |
IUPAC Name | zinc;1-methanidyl-3-methoxybenzene;chloride |
Standard InChI | InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | MRTOLABRGUSXMD-UHFFFAOYSA-M |
Canonical SMILES | COC1=CC=CC(=C1)[CH2-].[Cl-].[Zn+2] |
Introduction
Synthesis of 3-Methoxy-benzylzinc Chloride
Precursor Preparation: 3-Methoxybenzyl Chloride
The synthesis of 3-methoxy-benzylzinc chloride begins with the preparation of its precursor, 3-methoxybenzyl chloride. A patented method involves a three-step process starting from 3-hydroxybenzaldehyde :
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Methylation: 3-Hydroxybenzaldehyde is treated with methyl sulfate in aqueous sodium hydroxide to yield 3-methoxybenzaldehyde.
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Reduction: Potassium borohydride reduces the aldehyde to 3-methoxybenzyl alcohol.
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Chlorination: Hydrochloric acid converts the alcohol to 3-methoxybenzyl chloride, achieving >99% purity .
Reaction Scheme:
Zinc Insertion
3-Methoxybenzyl chloride undergoes transmetallation with zinc metal to form the target organozinc compound. This reaction typically occurs in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere:
The reaction is exothermic and requires careful temperature control (0–25°C) to prevent side reactions.
Physicochemical Properties
While experimental data specific to 3-methoxy-benzylzinc chloride are scarce, its properties can be extrapolated from analogous benzylzinc chlorides:
Property | Value/Description |
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Molecular Formula | CHClOZn |
Molecular Weight | 230.99 g/mol |
Appearance | Colorless to pale yellow liquid |
Solubility | Soluble in THF, ethers; reacts violently with water |
Stability | Air- and moisture-sensitive; requires storage under argon |
The methoxy group enhances solubility in polar aprotic solvents compared to unsubstituted benzylzinc chloride.
Applications in Organic Synthesis
Negishi Cross-Coupling
3-Methoxy-benzylzinc chloride participates in Negishi couplings with aryl halides or triflates, facilitated by palladium catalysts (e.g., Pd(PPh)). For example:
This reaction constructs biaryl methoxy derivatives, common motifs in drug discovery .
Conjugate Additions
The reagent adds to α,β-unsaturated carbonyl compounds, enabling the synthesis of γ-methoxy-substituted ketones. For instance, reaction with methyl vinyl ketone yields:
Challenges and Future Directions
Current limitations include the reagent’s sensitivity and the need for specialized equipment. Future research could explore:
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Stabilized Formulations: Encapsulation in ionic liquids to enhance shelf life.
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Flow Chemistry: Continuous synthesis to improve scalability.
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